molecular formula C6H10O3 B032358 Ethyl acetoacetate-1,2,3,4-13C4 CAS No. 84508-55-4

Ethyl acetoacetate-1,2,3,4-13C4

Cat. No. B032358
CAS RN: 84508-55-4
M. Wt: 134.11 g/mol
InChI Key: XYIBRDXRRQCHLP-XMUWKQMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl acetoacetate is a compound used in various chemical syntheses. It plays a crucial role in the formation of numerous compounds due to its chemical structure and reactivity.

Synthesis Analysis

Ethyl acetoacetate can be synthesized through several methods, involving steps like condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. These steps contribute to the formation of ethyl acetoacetate with specific isotopic labeling, such as 13C (Li Bao-lin, 2007).

Molecular Structure Analysis

The molecular structure of ethyl acetoacetate derivatives is characterized using techniques such as NMR spectroscopy. This allows for the detailed understanding of its atomic arrangement and molecular conformation (Xiao‐Wen Sun et al., 1998).

Chemical Reactions and Properties

Ethyl acetoacetate participates in various chemical reactions, forming a range of compounds. It can react with different reagents, leading to the synthesis of complex molecules with diverse chemical structures and functionalities (M. Israel & L. Jones, 1971).

Physical Properties Analysis

The physical properties of ethyl acetoacetate, such as its conformational aspects, can be studied using techniques like gas electron diffraction. This helps in understanding its behavior under various physical conditions (M. Sugino et al., 1991).

Chemical Properties Analysis

The chemical properties of ethyl acetoacetate, including its reactivity and interaction with other compounds, are critical for its applications in synthesis. Studies have shown how its structure influences its reactivity and the formation of various derivatives (Andrii Monastyrskyi et al., 2015).

Scientific Research Applications

  • Bio-based Diluent in Biodiesel : Ethyl acetoacetate has been identified as a promising bio-based diluent to improve cold flow properties and oxidative stability in biodiesel from waste cooking oil (Cao, Wang, Liu, & Han, 2014).

  • Spectrophotometric Determination in Pharmaceuticals : It serves as a sensitive method for the spectrophotometric determination of benzothiadiazine diuretics and chlordiazepoxide and nitrazepam in pharmaceutical preparations (Belal, Rizk, Ibrahiem, & El-Din, 1986); (Walash, Rizk, & El-Brashy, 1988).

  • Potential Toxic Metabolite : It's structurally similar to 4-fluorobutyric acid, potentially interfering with fatty acid metabolism and causing toxic symptoms (Fraser & Pattison, 1955).

  • Synthesis of 4-Phenyl-2-Butanone : Used in the synthesis of 4-phenyl-2-butanone, a compound used in medicine for reducing inflammation and codeine production (Zhang, 2005).

  • Ketone Body Metabolism Studies : Acetoacetate metabolism has been studied in rats on high fat or restricted calorie diets, relevant for understanding ketonemia (Chung & Dupont, 1968).

  • Biosynthesis of Nonactic Acid : Plays a crucial role in the formation of nonactic acid in Streptomyces griseus (Clark & Robinson, 1985).

  • Synthesis of Pyrrolotriazinone : It's used in the synthesis of [13C4,15N2]pyrrolotriazinone, a compound with high chemical purity (Ogan, Tran, & Rinehart, 2006).

  • Synthesis of Pyridine Derivatives : Used in synthesizing 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, an environmentally friendly method (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).

  • Deuterium Exchange Studies : Enables deuterium exchange in ethyl acetoacetate for undergraduate GC-MS experiments (Heinson, Williams, Tinnerman, & Malloy, 2005).

  • Crystallization Studies : Used in the structural investigation of aluminium tris(ethyl acetoacetate) (Kurajica et al., 2014).

Safety And Hazards

Ethyl acetoacetate-1,2,3,4-13C4 is combustible . It may cause adverse health effects if ingested or inhaled . It may also irritate the skin, eyes, and mucous membranes .

Future Directions

Ethyl acetoacetate-1,2,3,4-13C4 has been central to the development of organic chemistry, including its pedagogy and applications . In the future, it could be used to expand the synthetic potential of this building block and enable further transformations for accessing more complex scaffolds .

properties

IUPAC Name

ethyl 3-oxo(1,2,3,4-13C4)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-XMUWKQMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466786
Record name Ethyl acetoacetate-1,2,3,4-13C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetoacetate-1,2,3,4-13C4

CAS RN

84508-55-4
Record name Ethyl acetoacetate-1,2,3,4-13C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoacetate-1,2,3,4-13C4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In the same way as in Example 1, 60 g (0.21 mol) of tetraisopropyl titanate were reacted with 116.6 g (0.42 mol) of triethyl citrate. The mixture was freed of alcohol under vacuum and 154.6 g of a clear, pale yellow liquid was obtained.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
116.6 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
[Compound]
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acetoacetate-1,2,3,4-13C4
Reactant of Route 2
Ethyl acetoacetate-1,2,3,4-13C4
Reactant of Route 3
Reactant of Route 3
Ethyl acetoacetate-1,2,3,4-13C4
Reactant of Route 4
Ethyl acetoacetate-1,2,3,4-13C4
Reactant of Route 5
Reactant of Route 5
Ethyl acetoacetate-1,2,3,4-13C4
Reactant of Route 6
Ethyl acetoacetate-1,2,3,4-13C4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.